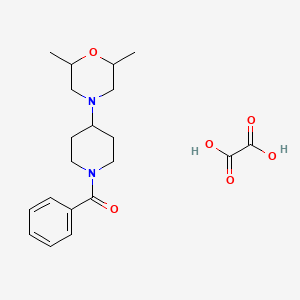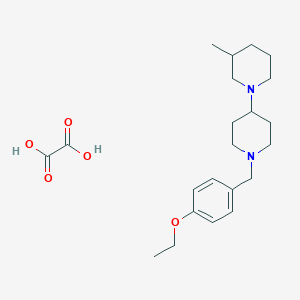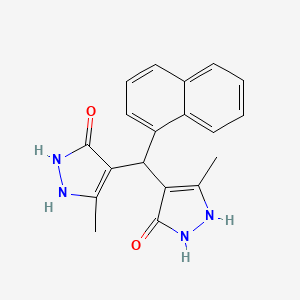
4-(1-benzoyl-4-piperidinyl)-2,6-dimethylmorpholine oxalate
Übersicht
Beschreibung
4-(1-benzoyl-4-piperidinyl)-2,6-dimethylmorpholine oxalate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is commonly referred to as BZP and is a derivative of piperazine, which is a central nervous system stimulant. BZP has been found to have various biochemical and physiological effects and has been extensively studied for its potential therapeutic uses.
Wirkmechanismus
BZP works by binding to specific receptors in the brain, known as dopamine and serotonin receptors. This binding results in the release of dopamine and other neurotransmitters, which can improve cognitive function and motor control. BZP also has a stimulant effect on the central nervous system, which can increase alertness and reduce fatigue.
Biochemical and Physiological Effects:
BZP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters, which can improve cognitive function and motor control. BZP also has a stimulant effect on the central nervous system, which can increase alertness and reduce fatigue. Additionally, BZP has been found to have analgesic properties, which can reduce pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BZP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. BZP also has a well-defined mechanism of action, which makes it a useful tool for studying the central nervous system. However, BZP has some limitations as well. It has a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, BZP can have variable effects depending on the individual, which can make it difficult to interpret study results.
Zukünftige Richtungen
There are several future directions for research on BZP. One potential area of study is its potential therapeutic uses in the treatment of neurological disorders. Further research is needed to determine the optimal dosage and administration of BZP for these conditions. Another area of study is the development of new synthetic methods for BZP, which could improve its stability and reduce its toxicity. Additionally, research is needed to better understand the long-term effects of BZP use and its potential for abuse.
Wissenschaftliche Forschungsanwendungen
BZP has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Research has shown that BZP has the ability to increase the release of dopamine and other neurotransmitters, which can improve cognitive function and motor control.
Eigenschaften
IUPAC Name |
[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-phenylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.C2H2O4/c1-14-12-20(13-15(2)22-14)17-8-10-19(11-9-17)18(21)16-6-4-3-5-7-16;3-1(4)2(5)6/h3-7,14-15,17H,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAXJSVGRCYGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3968806.png)

![8-[(3-{[3-(benzyloxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B3968819.png)
![1-(4-methoxyphenyl)-5-oxo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B3968824.png)
![1-[1-(4-chlorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968835.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3968840.png)
![3-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3968846.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B3968852.png)
![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B3968872.png)
![N-(4-sec-butylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B3968875.png)

![7-(2-furyl)-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3968882.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-ethylpiperazine oxalate](/img/structure/B3968900.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3968913.png)